4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-phenylpiperazine-1-carboxamide
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Overview
Description
4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-phenylpiperazine-1-carboxamide: is a complex organic compound that features multiple heterocyclic structures, including imidazole and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the formation of the imidazole ring, followed by the introduction of the pyrimidine and piperazine rings. Common synthetic routes may include:
Condensation Reactions: : Formation of the imidazole ring through condensation of amines with α-haloketones.
Cyclization Reactions: : Formation of the pyrimidine ring through cyclization of appropriate precursors.
Amide Bond Formation: : Introduction of the N-phenylpiperazine moiety through amide bond formation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale chemical synthesis using reactors designed for multi-step organic synthesis. The process would be optimized for yield, purity, and cost-effectiveness, with careful control of reaction conditions such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: : Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: : Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: : Various nucleophiles and electrophiles can be used depending on the specific substitution reaction.
Major Products Formed
Oxidation: : Formation of carboxylic acids, aldehydes, or ketones.
Reduction: : Formation of alcohols or amines.
Substitution: : Formation of different functional groups depending on the reagents used.
Scientific Research Applications
Chemistry: : Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: : Studied for its biological activity, including potential antimicrobial properties.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
This compound can be compared to other similar compounds that also contain imidazole and pyrimidine rings. Some similar compounds include:
Imidazole derivatives: : Compounds containing imidazole rings used in various applications.
Pyrimidine derivatives: : Compounds containing pyrimidine rings used in pharmaceuticals and research.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer unique properties and applications.
Properties
IUPAC Name |
4-(6-imidazol-1-ylpyrimidin-4-yl)-N-phenylpiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N7O/c26-18(22-15-4-2-1-3-5-15)24-10-8-23(9-11-24)16-12-17(21-13-20-16)25-7-6-19-14-25/h1-7,12-14H,8-11H2,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXTHLOYBKRJPPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)N3C=CN=C3)C(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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